N-[1-(1-methylpyrazol-4-yl)propan-2-yl]-9-azaspiro[5.6]dodecane-9-carboxamide
Description
N-[1-(1-methylpyrazol-4-yl)propan-2-yl]-9-azaspiro[56]dodecane-9-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic framework
Properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)propan-2-yl]-9-azaspiro[5.6]dodecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-16(13-17-14-20-22(2)15-17)21-18(24)23-11-6-9-19(10-12-23)7-4-3-5-8-19/h14-16H,3-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYLPYIRKAUGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(N=C1)C)NC(=O)N2CCCC3(CCCCC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methylpyrazol-4-yl)propan-2-yl]-9-azaspiro[5.6]dodecane-9-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methylpyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Spirocyclization: The next step involves the formation of the spirocyclic framework. This is achieved through a cyclization reaction between an appropriate amine and a cyclic ketone.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction involving the spirocyclic amine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methylpyrazol-4-yl)propan-2-yl]-9-azaspiro[5.6]dodecane-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(1-methylpyrazol-4-yl)propan-2-yl]-9-azaspiro[5.6]dodecane-9-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[1-(1-methylpyrazol-4-yl)propan-2-yl]-9-azaspiro[5.6]dodecane-9-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[1-(1-methylpyrazol-4-yl)propan-2-yl]-9-azaspiro[5.6]dodecane-9-carboxamide can be compared with other similar compounds, such as:
3-(4-Methylpiperazin-1-yl)propanoic acid: This compound has a similar pyrazole ring but lacks the spirocyclic framework.
N-(1-methylpyrazol-4-yl)propanamide: This compound is structurally similar but does not contain the spirocyclic dodecane moiety.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
